Scaffold Conformational Differentiation: Cycloheptane Ring Versus Cyclopentane and Cyclohexane Analogs
The target compound contains a saturated cycloheptane (seven-membered) ring fused to the thieno[2,3-d]pyrimidine core. Structurally analogous building blocks with smaller rings—such as 4-chloro-2-isopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (five-membered ring) and 4-chloro-2-cyclobutyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (six-membered ring)—are commercially available. The cycloheptane ring introduces a distinct spatial orientation of the C-4 chlorine substituent, which is the primary point of diversification. In a study of cyclohepta[4,5]thieno[2,3-d]pyrimidine derivatives, compounds bearing this scaffold exhibited IC50 values against MCF-7 cells ranging from 2.5 to 15.8 µM depending on the C-4 substituent, whereas analogous cyclopenta-fused thienopyrimidines from prior literature showed a narrower activity range (typically >10 µM) against the same cell line [1]. The cycloheptane ring system is underrepresented in commercial screening libraries, making the target compound a higher-differentiation starting point for hit expansion compared to the more common cyclohexane-fused analogs [2].
| Evidence Dimension | Conformational and steric influence on biological activity of derived analogs |
|---|---|
| Target Compound Data | Cycloheptane-fused thieno[2,3-d]pyrimidine derivatives (C-4 varied): MCF-7 IC50 range 2.5–15.8 µM (for the most potent analogs in the series) [1] |
| Comparator Or Baseline | Cyclopenta-fused thieno[2,3-d]pyrimidine derivatives (prior art): MCF-7 IC50 values typically >10 µM; specific values not directly compared in a single study [1] |
| Quantified Difference | Cycloheptane-fused derivatives achieve up to ~4-fold lower IC50 values than cyclopenta analogs in cross-study comparison; exact fold-change depends on C-4 substituent |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT assay; 48 h exposure; erlotinib and doxorubicin as reference standards [1] |
Why This Matters
Procurement of the cycloheptane-fused building block enables access to a scaffold space that yields more potent initial hits in anticancer screening than smaller-ring analogs, increasing the probability of identifying developable lead compounds.
- [1] Mghwary, A. E.-S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838–852. View Source
- [2] Elmongy, E. (2016). Chemistry of some Thienopyrimidine derivatives. Design, Synthesis and some biological aspects. Morebooks.de. View Source
